4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid
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Overview
Description
4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C13H8Cl3NO4S and a molecular weight of 380.63 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 2,5-dichloroaniline in the presence of a sulfonylating agent . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. Industrial production methods may involve large-scale sulfonylation reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:
4-chloro-3-sulfamoylbenzoic acid: This compound has a similar structure but lacks the 2,5-dichlorophenyl group.
3-aminosulfonyl-4-chlorobenzoic acid: Another structurally related compound with different substituents on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO4S/c14-8-2-4-9(15)11(6-8)17-22(20,21)12-5-7(13(18)19)1-3-10(12)16/h1-6,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYRUEZVHAGNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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